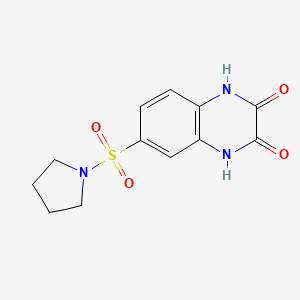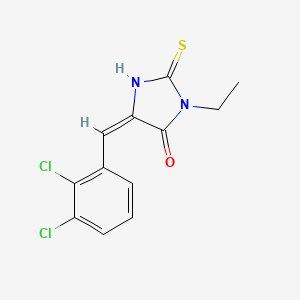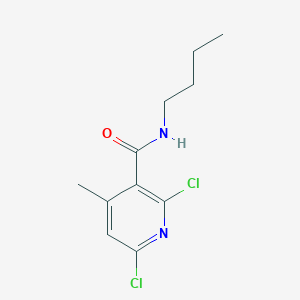![molecular formula C16H15ClN4OS B4622759 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including those related to the compound , often involves reacting specific precursors such as chloro-substituted pyrazoles with thiourea or similar sulfur-containing nucleophiles. These syntheses result in a variety of derivatives with potential biological activities, demonstrating the versatility of thiourea compounds in chemical synthesis and their relevance in creating biologically active molecules (Xie Xian-ye, 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-substituted phenyl thioureas, is characterized using techniques such as single-crystal X-ray diffraction, NMR, IR spectroscopy, and elemental analysis. These techniques provide detailed information on the molecular configuration, bond lengths, angles, and overall geometry, contributing to a deeper understanding of the relationship between structure and activity or properties of these compounds (Xiao‐Hong Zhang et al., 2011).
Chemical Reactions and Properties
Thiourea derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include cycloadditions, rearrangements, and interactions with other functional groups, leading to a wide range of products with diverse structures and activities. The study of these reactions is crucial for exploring the chemical space around thiourea derivatives and for the development of novel compounds with desired properties (I. V. Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of thiourea derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of substituents such as chloro or furylmethyl groups can affect these properties, which in turn impacts the compound's usability in various applications. Understanding these physical properties is essential for the practical use of these compounds, including formulation and application in different contexts (M. Yusof et al., 2010).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the ability to form hydrogen bonds, are critical for their biological activity and interactions with biological targets. The detailed study of these properties helps in the design and optimization of thiourea-based compounds for specific applications, leveraging their unique chemical features for desired outcomes (B. Kariuki et al., 2021).
科学的研究の応用
Synthesis and Bioactivity
Research has demonstrated the synthesis of novel pyrazole acyl thiourea derivatives, including structures similar to N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea. These compounds are synthesized through a multi-step process involving cyclization, formylation, oxidation, and acylation. Some synthesized compounds have shown promising antifungal activities against various pathogens and anti-TMV (Tobacco Mosaic Virus) activity, highlighting their potential in agricultural and medicinal applications (Jian Wu et al., 2012).
Anticancer Properties
Further research into pyrazole thiourea derivatives has investigated their apoptotic effects on cancer cell lines. Specific compounds within this category have been found to induce apoptosis in human cancer cells, with notable increases in the expression of tumor necrosis factor receptors and a decrease in apoptosis inhibitory proteins. This suggests a potential for these compounds in the development of new anticancer drugs (G. Nițulescu et al., 2015).
Antimicrobial Activity
The synthesis of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has also been explored, with compounds exhibiting variable antibacterial and antifungal activities against several strains of bacteria and fungi. This diversity in bioactivity underscores the potential of these compounds as leads for developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017).
Chemical Synthesis and Mechanism
Research has also focused on the chemical synthesis mechanisms, including unexpected reactions and crystal structures of thiourea derivatives. These studies provide valuable insights into the chemical properties and synthesis pathways of compounds like N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea, contributing to the broader understanding of their reactivity and potential applications in various fields (I. V. Ledenyova et al., 2018).
特性
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-13-8-19-21(11-13)10-12-3-1-4-14(7-12)20-16(23)18-9-15-5-2-6-22-15/h1-8,11H,9-10H2,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAVGUACSMXXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)

![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)



![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)